

A Technical Guide to the Chemical Properties of cis-2-Hexen-1-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **cis-2-Hexen-1-ol**

Cat. No.: **B1238580**

[Get Quote](#)

Introduction

cis-2-Hexen-1-ol, systematically named (Z)-hex-2-en-1-ol, is an organic compound classified as a primary allylic alcohol.^[1] As a member of the green leaf volatiles (GLVs) family, it is a naturally occurring substance found in a wide variety of plants, including currants, hops, strawberries, and tea leaves.^{[1][2][3]} It is characterized by a distinct fresh, green, and grassy odor, which makes it a valuable compound in the flavor and fragrance industries.^{[4][5]} Beyond its sensory applications, **cis-2-Hexen-1-ol** serves as a signaling molecule in plant defense mechanisms and has applications in sustainable agriculture as an insect attractant or repellent.^{[1][2][5]} This guide provides an in-depth overview of its chemical properties, analytical methodologies, and reactivity, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

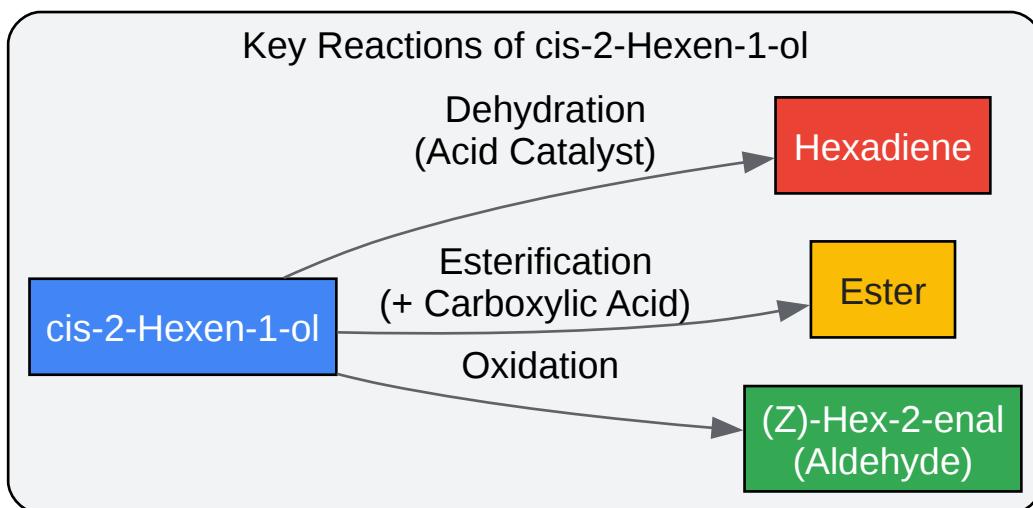
cis-2-Hexen-1-ol is a colorless liquid at room temperature.^{[2][4]} Its physical properties are dictated by its six-carbon chain, the presence of a cis-configured double bond, and a terminal hydroxyl group.^[1] These structural features influence its boiling point, density, and solubility. The compound is flammable and should be handled with appropriate safety precautions.^[2]

Table 1: Physicochemical Properties of **cis-2-Hexen-1-ol**

Property	Value	Source(s)
CAS Number	928-94-9	[1] [6]
Molecular Formula	C ₆ H ₁₂ O	[1] [4] [6]
Molecular Weight	100.16 g/mol	[1] [4] [6]
Appearance	Colorless clear liquid	[4] [6]
Odor	Green, grassy, fruity	[4] [5] [7]
Boiling Point	166 °C (at 760 mmHg)	[2] [8]
Density	0.847 g/mL at 25 °C	[2]
Refractive Index	n _{20/D} 1.441	[2]
Flash Point	59.4 °C (138.9 °F) - closed cup	[1]
Vapor Density	>1 (vs air)	[1] [9]
Solubility	Insoluble in water; Soluble in ethanol, fats, and most organic solvents.	[1] [4]

Spectroscopic and Chromatographic Data

The structural elucidation and quantification of **cis-2-Hexen-1-ol** are routinely performed using spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the arrangement of protons and carbon atoms, while Mass Spectrometry (MS) provides information on the molecular weight and fragmentation pattern. Gas Chromatography (GC) is the standard method for separation and quantification.[\[1\]](#)


Table 2: Spectroscopic and Chromatographic Data for **cis-2-Hexen-1-ol**

Technique	Data	Source(s)
¹ H NMR	Spectral data available from sources like Sigma-Aldrich and NIST.	[4] [10]
Mass Spectrometry	Electron ionization mass spectra are available in the NIST database.	[4] [11]
Infrared (IR)	Carbon-oxygen stretching vibrations typically appear in the 1025-1200 cm ⁻¹ range.	[1]
GC Retention Index	Standard non-polar columns: 827 - 885.7. Polar columns (e.g., Carbowax 20M): ~1420.	[1] [4] [12]

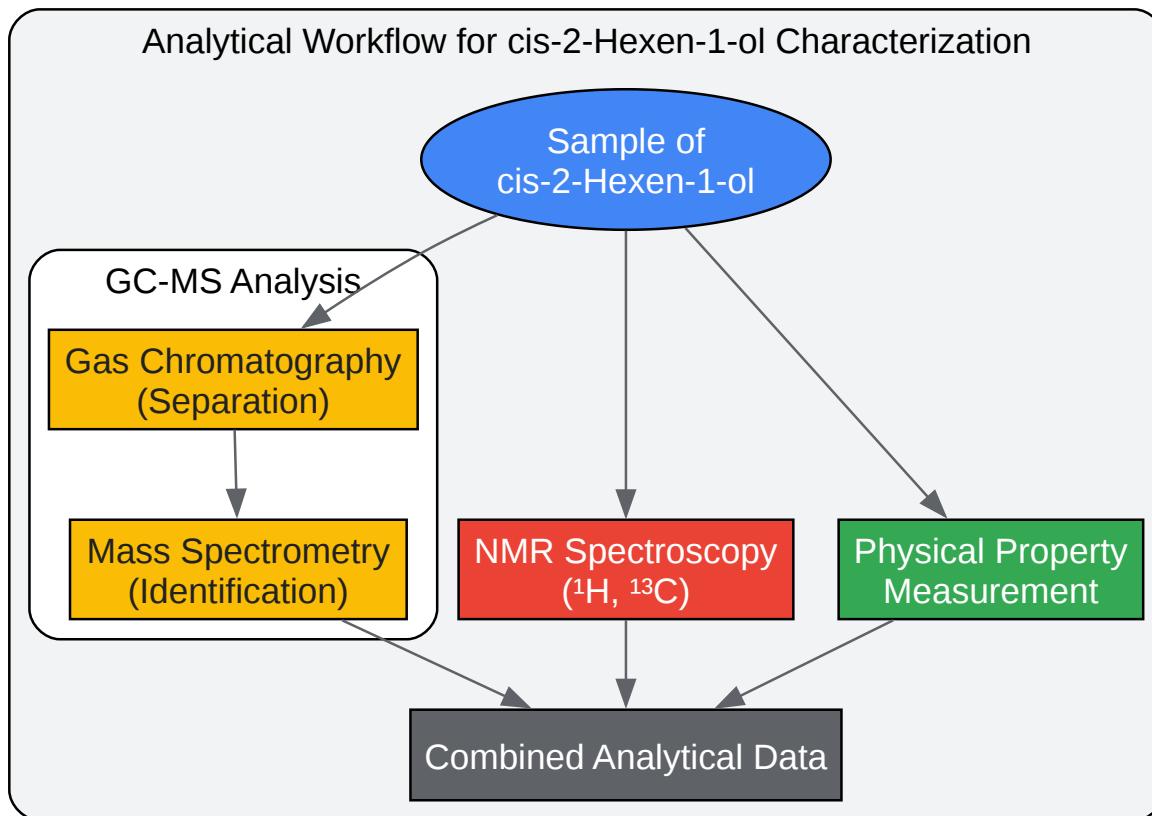
Reactivity and Stability

cis-2-Hexen-1-ol is a stable compound under standard conditions.[\[2\]](#) However, it is incompatible with strong oxidizing agents and strong acids, with which it can react exothermically.[\[2\]](#)[\[13\]](#) As a flammable liquid, it should be stored away from sources of ignition.[\[13\]](#)[\[14\]](#) Its chemical reactivity is characteristic of both an alkene and a primary alcohol.

- Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde, (Z)-2-hexenal, or further to a carboxylic acid.[\[1\]](#)
- Esterification: It readily reacts with carboxylic acids or their derivatives to form esters, which are often highly aromatic and used in the flavor and fragrance industries.[\[1\]](#)
- Dehydration: Under acidic conditions, it can be dehydrated to form a diene.[\[1\]](#)
- Addition Reactions: The double bond can undergo addition reactions, such as hydration.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: Key chemical reactions of **cis-2-Hexen-1-ol**.


Experimental Protocols

The characterization of **cis-2-Hexen-1-ol** involves standard analytical chemistry techniques. The following sections outline the general methodologies.

- Boiling Point: The boiling point is determined at atmospheric pressure using a distillation apparatus. A sample is heated, and the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, causing vigorous boiling and condensation, is recorded as the boiling point. For smaller quantities, micro-boiling point determination methods can be employed.
- Density: The density is measured using a pycnometer or a digital density meter at a specified temperature (e.g., 25 °C). The mass of a known volume of the substance is determined, and density is calculated as mass per unit volume (g/mL).
- Refractive Index: An Abbe refractometer is used to measure the refractive index at a specific temperature (e.g., 20 °C) and wavelength (typically the sodium D-line, 589 nm). This measures the extent to which light is bent as it passes through the liquid and is a key indicator of purity.

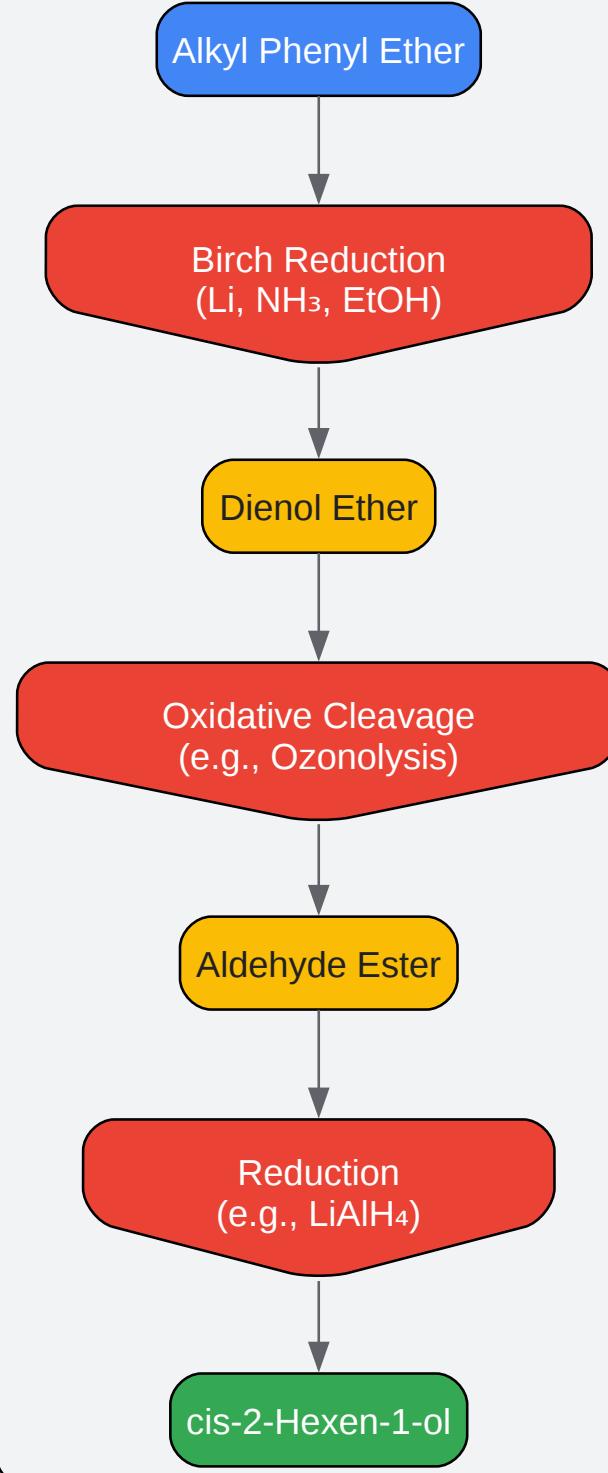
The definitive identification and purity assessment of a **cis-2-Hexen-1-ol** sample is typically achieved through a combined analytical workflow.

- Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., hexane or dichloromethane) for GC analysis or a deuterated solvent (e.g., CDCl_3) for NMR analysis.
- Gas Chromatography-Mass Spectrometry (GC-MS): The prepared sample is injected into a gas chromatograph. The components are separated based on their volatility and interaction with the stationary phase of the GC column (e.g., a non-polar DB-5 or a polar Carbowax column).[1][12] The retention time is recorded. As components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint, confirming the molecular weight and structure.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: The sample dissolved in a deuterated solvent is placed in an NMR spectrometer. ^1H and ^{13}C NMR spectra are acquired. The chemical shifts, integration, and coupling patterns in the ^1H spectrum, along with the chemical shifts in the ^{13}C spectrum, are used to confirm the cis-alkene stereochemistry and the overall molecular structure.

[Click to download full resolution via product page](#)

Caption: Workflow for the analytical characterization of **cis-2-Hexen-1-ol**.

Synthesis Pathway


While **cis-2-Hexen-1-ol** can be isolated from natural sources, various synthetic routes are employed for industrial production. One notable method involves the Birch reduction of an alkyl phenyl ether, followed by oxidative cleavage and subsequent reduction.[15] This multi-step synthesis allows for the construction of the specific carbon skeleton and stereochemistry.

- Birch Reduction: An alkyl phenyl ether (e.g., anisole) is reduced using an alkali metal (like lithium) in liquid ammonia with a proton source (like ethanol). This 1,4-ring reduction yields a dienol ether.[15]
- Oxidative Cleavage: The resulting dienol ether is selectively cleaved at one of the double bonds. This is often achieved through ozonolysis, which breaks the ring and forms an

aldehyde ester intermediate.[15]

- Reduction: The aldehyde group of the intermediate is selectively reduced to a primary alcohol using a reducing agent like lithium aluminum hydride, yielding the final product, **cis-2-Hexen-1-ol**.[15]

Synthesis from Alkyl Phenyl Ether

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy cis-2-Hexen-1-ol | 928-94-9 [smolecule.com]
- 2. CIS-2-HEXEN-1-OL | 928-94-9 [chemicalbook.com]
- 3. tandfonline.com [tandfonline.com]
- 4. 2-Hexen-1-ol, (2Z)- | C6H12O | CID 5324489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. cis-2-Hexen-1-ol | CymitQuimica [cymitquimica.com]
- 7. (Z)-2-hexen-1-ol, 928-94-9 [thegoodscentscompany.com]
- 8. 928-94-9 CAS MSDS (CIS-2-HEXEN-1-OL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. CIS-2-HEXEN-1-OL(928-94-9) 1H NMR [m.chemicalbook.com]
- 11. 2-Hexen-1-ol, (Z)- [webbook.nist.gov]
- 12. 2-Hexen-1-ol, (Z)- [webbook.nist.gov]
- 13. chemwhat.com [chemwhat.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. US3962354A - Synthesis of cis-3-hexen-1-ol - Google Patents [patents.google.com]
- To cite this document: BenchChem. [A Technical Guide to the Chemical Properties of cis-2-Hexen-1-ol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1238580#chemical-properties-of-cis-2-hexen-1-ol\]](https://www.benchchem.com/product/b1238580#chemical-properties-of-cis-2-hexen-1-ol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com